5-bromo-N-cyclobutylthiophene-3-carboxamide
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Overview
Description
5-Bromo-N-cyclobutylthiophene-3-carboxamide is a chemical compound characterized by its bromine and cyclobutyl groups attached to a thiophene ring, which is further substituted with a carboxamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylic acid as the starting material.
Bromination: The thiophene ring is brominated at the 5-position using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutylamination: The carboxamide group is then introduced by reacting the brominated thiophene with cyclobutylamine under suitable conditions, often involving coupling reagents like carbodiimides (e.g., DCC, EDCI).
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, heat.
Reduction: LiAlH₄, H₂, Pd/C catalyst.
Substitution: NaN₃, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carboxamide derivatives.
Substitution: Azides or iodides of thiophene.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-bromo-N-cyclobutylthiophene-3-carboxamide exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
5-Bromo-N-ethylthiophene-3-carboxamide
5-Bromo-N-propylthiophene-3-carboxamide
5-Bromo-N-methylthiophene-3-carboxamide
Uniqueness: Compared to these similar compounds, 5-bromo-N-cyclobutylthiophene-3-carboxamide stands out due to its cyclobutyl group, which can impart unique chemical and physical properties
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Properties
IUPAC Name |
5-bromo-N-cyclobutylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-4-6(5-13-8)9(12)11-7-2-1-3-7/h4-5,7H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCARPGSJMPWQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CSC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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